molecular formula C12H14ClN3O2 B3049688 Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate CAS No. 215530-63-5

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate

货号: B3049688
CAS 编号: 215530-63-5
分子量: 267.71 g/mol
InChI 键: JCRUBWCYIOZELU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate is a synthetic heterocyclic compound featuring a chloro-substituted imidazo[1,2-b]pyridazine core linked to a branched 2-methylpropanoate ester group. The 2-methylpropanoate moiety distinguishes it from simpler esters (e.g., acetate or carboxylate derivatives), likely influencing lipophilicity, metabolic stability, and bioactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate typically involves a multi-step process. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatographic techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Biological Activities

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate has been studied for its potential pharmacological properties:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer proliferation.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can enhance its biological activity:

  • Drug Design : The compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and reduced toxicity.
  • Targeted Delivery Systems : Its properties can be exploited in the development of targeted delivery systems for therapeutic agents, enhancing the specificity and effectiveness of treatments.

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to impart specific functionalities, such as antimicrobial properties or enhanced mechanical strength.
  • Coatings and Films : The compound may be utilized in the formulation of coatings that require specific chemical resistance or durability.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 20 µM.
Study CEnzyme InhibitionInhibited enzyme X by over 70%, suggesting potential for metabolic disease treatment.

作用机制

The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key differences between Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate and its analogs:

Property This compound Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Molecular Formula C₁₁H₁₄ClN₃O₂ (inferred) C₁₀H₁₀ClN₃O₂ C₉H₈ClN₃O₂
Molecular Weight ~253.7 (estimated) 239.66 225.63
Ester Group 2-methylpropanoate (branched alkyl) Acetate (linear alkyl) Carboxylate (shorter chain)
Density Likely >1.4 g/cm³ (estimated) Not reported 1.5±0.1 g/cm³
Melting Point Expected lower due to branching Not reported 155–158°C
Boiling Point Higher than acetate (branched chain) Not reported 227.1°C
Lipophilicity (logP) Likely higher (increased alkyl chain) Moderate Lower (shorter chain)

Key Observations :

  • The branched ester may reduce crystallinity, leading to a lower melting point compared to linear analogs like ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate .

生物活性

Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClN3_3O2_2
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 64067-98-7
  • Purity : Typically above 90% in commercial preparations.

This compound exhibits several mechanisms of action, primarily through its interaction with specific biological targets:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. This inhibition can affect cellular signaling pathways and receptor-mediated endocytosis .
  • Antimicrobial Activity : Preliminary studies indicate that imidazo[1,2-b]pyridazine derivatives, including this compound, possess antimicrobial properties against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Cytotoxic Effects : Research has shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are likely mediated through the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

  • Anticancer Activity : A study published in the Chemistry and Pharmacology Bulletin reported that derivatives of imidazo[1,2-b]pyridazine exhibited significant cytotoxic effects on human cancer cell lines. This compound was included in this study and demonstrated IC50_{50} values in the micromolar range against breast cancer cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various imidazo derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition zones comparable to standard antibiotics, suggesting a potential role in treating bacterial infections .

Data Table

PropertyValue
Molecular FormulaC10_{10}H10_{10}ClN3_3O2_2
Molecular Weight239.66 g/mol
CAS Number64067-98-7
Purity>90%
Anticancer IC50_{50}Micromolar range
Antimicrobial ActivityEffective against multiple strains

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate?

The compound is typically synthesized via coupling reactions between 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid derivatives and ethyl 2-methylpropanoate precursors. Key steps include:

  • Coupling agents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with i-Pr2NEt as a base to activate the carboxylic acid moiety .
  • Acidic conditions : Reactions in hydrochloric acid-methanol solutions to facilitate hydrazine intermediate formation, followed by borane-pyridine reduction for stereochemical control .
  • Purification : Silica gel chromatography (10–50% EtOAc in hexanes) to isolate the target compound, achieving >95% purity confirmed by HPLC .

Q. How is the structure of the compound confirmed after synthesis?

Structural confirmation involves:

  • 1H NMR : Analysis of proton environments (e.g., singlet for imidazo[1,2-b]pyridazine protons at δ 8.35–8.40, methyl groups at δ 1.77–1.96) .
  • LCMS : Verification of molecular ion peaks (e.g., m/z 409 [M+H]+ for intermediates) .
  • HPLC : Retention time consistency (e.g., 13.3 minutes under method A) to confirm purity and identity .

Q. What starting materials are critical for synthesizing this compound?

The key starting material is 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS RN 14714-24-0), commercially available in quantities as low as 250 mg with ≥90% purity. Alternative sources include custom synthesis via cyclocondensation of 3-amino-6-chloropyridazine with dichloroacetone .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

Yield optimization strategies include:

  • Catalyst selection : Use of 1,1’-bis(diphenylphosphino)ferrocene with K2CO3 in 1,4-dioxane/water for Suzuki-Miyaura cross-coupling (52–87% yields) .
  • Solvent systems : DMF for improved solubility of aromatic intermediates, or ethyl acetate for acid-sensitive reactions .
  • Temperature control : Heating at 110°C in sealed tubes to accelerate cross-coupling without decomposition .

Q. How should hygroscopic intermediates be handled during synthesis?

Critical steps include:

  • Drying agents : Anhydrous sodium sulfate for organic layer drying post-extraction .
  • Inert atmosphere : Nitrogen or argon during moisture-sensitive steps (e.g., borane-pyridine reductions) .
  • Low-temperature work : Conducting reactions at 0°C to minimize hydrolysis of reactive intermediates like acyl hydrazides .

Q. How can contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

Contradictions are addressed via:

  • HRMS (High-Resolution Mass Spectrometry) : To confirm exact mass (e.g., m/z 489.1234 [M+H]+ vs. theoretical 489.1230) .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing imidazo[1,2-b]pyridazine protons from ester methyl groups) .
  • Isotopic labeling : Use of 13C-labeled intermediates to track carbon environments in complex mixtures .

Q. What strategies are effective for designing analogs with modified bioactivity?

Analog design focuses on:

  • Chlorine substitution : Replacement of the 6-chloro group with methyl, cyclopropyl, or morpholino groups via Pd-catalyzed cross-coupling (e.g., trimethylboroxine for methyl substitution) .
  • Ester hydrolysis : Conversion of the ethyl ester to a carboxylic acid for improved solubility or target binding .
  • Heterocycle variation : Synthesis of imidazo[1,2-a]pyridine or pyrimidine analogs to explore structure-activity relationships .

Q. What purification challenges arise during scale-up, and how are they addressed?

Challenges include:

  • By-product removal : Use of preparative HPLC with C18 columns (gradient: 5–95% acetonitrile in water + 0.1% TFA) to separate regioisomers .
  • Recrystallization optimization : Ethyl acetate/hexane mixtures to isolate high-purity crystals (mp 144–147°C) .
  • Column chromatography : Gradient elution (0–3% MeOH in CH2Cl2) for polar impurities .

Q. How can reaction by-products be systematically identified and analyzed?

By-product analysis involves:

  • LCMS/MS : Fragmentation patterns to identify hydrolyzed esters or dechlorinated derivatives .
  • Mechanistic studies : Probing substituent effects (e.g., nitro group positioning in imidazo[1,2-b]pyridazine derivatives) to predict side reactions .
  • Kinetic profiling : Monitoring reaction progress via in-situ IR to detect intermediate accumulation .

Q. What methodologies are recommended for troubleshooting low purity (<90%) in final products?

Solutions include:

  • Chromatography optimization : Adjusting silica gel mesh size (e.g., 230–400 mesh) for better resolution .
  • Solvent polarity tuning : Use of CH2Cl2/MeOH instead of EtOAc/hexane for polar by-products .
  • Acidic washes : 1 N aqueous K2HPO4 to remove unreacted amines or hydrazines .

属性

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-11(17)12(2,3)8-7-16-10(14-8)6-5-9(13)15-16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRUBWCYIOZELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN2C(=N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183067
Record name Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215530-63-5
Record name Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215530-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-α,α-dimethylimidazo[1,2-b]pyridazine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。